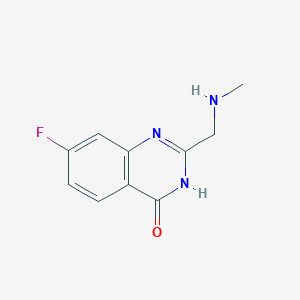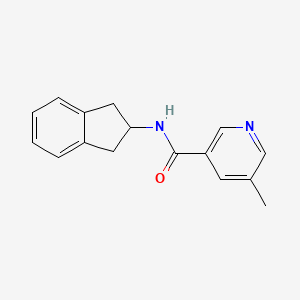
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide is an organic compound that belongs to the class of indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring
Métodos De Preparación
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be achieved through several methods. One common approach involves the reaction of primary amines with 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple and efficient method for the preparation of the compound with good yields. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antioxidant agent . In biology, it is investigated for its role in modulating various biological pathways and its potential as a therapeutic agent. In the industry, it is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be compared with other similar compounds, such as N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide While both compounds belong to the class of indanes, they differ in their specific functional groups and molecular structuresOther similar compounds include various indole derivatives, which also exhibit a wide range of biological activities .
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-11-6-14(10-17-9-11)16(19)18-15-7-12-4-2-3-5-13(12)8-15/h2-6,9-10,15H,7-8H2,1H3,(H,18,19) |
Clave InChI |
HQPREHDDHFFDGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C(=O)NC2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)
![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)



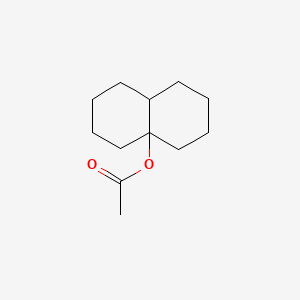
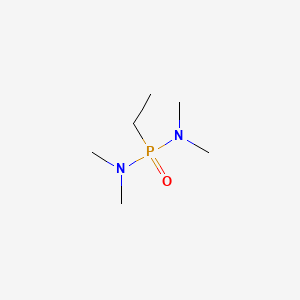




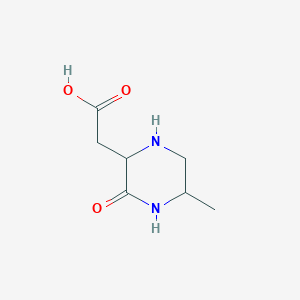
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
